N-(4-chloro-2-fluorophenyl)prop-2-enamide
Description
N-(4-chloro-2-fluorophenyl)prop-2-enamide is a halogen-substituted acrylamide derivative characterized by a propenamide backbone with a 4-chloro-2-fluorophenyl substituent. These compounds are often explored for antimicrobial, anti-inflammatory, and anticancer activities, with substituent patterns (e.g., halogen position, additional functional groups) critically influencing their bioactivity and stability .
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFNO/c1-2-9(13)12-8-4-3-6(10)5-7(8)11/h2-5H,1H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYJQFIZHATPOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=C(C=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)prop-2-enamide typically involves the reaction of 4-chloro-2-fluoroaniline with acrylic acid. The reaction is facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond. The reaction conditions generally include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include dichloromethane or dimethylformamide.
Catalyst: DCC or other carbodiimides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce N-(4-chloro-2-fluorophenyl)prop-2-enamine.
Scientific Research Applications
Chemistry
In synthetic chemistry, N-(4-chloro-2-fluorophenyl)prop-2-enamide serves as a building block for creating more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.
Biology
The compound has been studied for its biological activities , particularly its potential as an antimicrobial and anticancer agent. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
Case Study: Antimicrobial Activity
A study evaluated several derivatives of this compound against MRSA. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) lower than those of commonly used antibiotics like ampicillin, indicating their potential as effective antimicrobial agents .
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic potential in treating diseases that require modulation of specific molecular targets. Its ability to interact with enzymes and receptors makes it a candidate for developing new drugs.
Therapeutic Mechanism:
The mechanism of action involves the interaction of the compound's amide group with target molecules through hydrogen bonding, while the chloro and fluoro substituents enhance binding affinity .
Industrial Applications
This compound is also utilized in the development of specialty chemicals and materials . Its properties make it suitable for applications in polymer synthesis and coatings, where specific performance characteristics are desired.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance binding affinity and specificity. The amide group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Key structural analogs of N-(4-chloro-2-fluorophenyl)prop-2-enamide include:
Key Observations :
- For instance, 3,4-dichloro analogs (e.g., in evidence 5) exhibit enhanced antibacterial activity compared to mono-substituted derivatives .
- Thermal Stability : Higher melting points in compounds with electron-withdrawing groups (e.g., 2e: 171–173°C) suggest greater crystalline stability compared to electron-donating substituents .
Antimicrobial Efficacy
- 3,4-Dichlorocinnamanilides: Demonstrated broad-spectrum activity against Staphylococcus aureus, MRSA, and mycobacteria (MIC: 0.5–2 µM), outperforming mono-chlorinated analogs .
- Trifluoromethyl Derivatives : (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide showed submicromolar activity against MRSA, highlighting the synergistic effect of Cl and CF₃ groups .
- Fluorinated Analogs : Fluorine in para positions (e.g., 2d) improved metabolic stability but reduced antibacterial potency compared to chlorinated derivatives .
Cytotoxicity and Selectivity
- 3,4-Dichlorocinnamanilides : Selective toxicity toward bacterial cells over mammalian macrophages (IC₅₀ > 100 µM) was observed, attributed to optimized lipophilicity .
- N-(2-Chlorophenyl) Derivatives : Moderate cytotoxicity (e.g., 2e) suggests a trade-off between antimicrobial potency and mammalian cell safety .
Biological Activity
N-(4-chloro-2-fluorophenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparisons with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound features a prop-2-enamide backbone with a chloro and a fluorine substituent on the phenyl ring. These substitutions enhance the compound's stability, bioavailability, and binding affinity to biological targets. The molecular formula is with a molecular weight of approximately 200.62 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing signaling pathways critical for cell proliferation and survival.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties:
- Against Bacteria : It has been tested against Staphylococcus aureus, including methicillin-resistant strains (MRSA), showing promising results comparable to conventional antibiotics .
| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |
|---|---|---|
| This compound | 12.9 µM | MRSA |
| Ampicillin | 45.8 µM | MRSA |
Anticancer Activity
In vitro studies have demonstrated the potential anticancer effects of this compound:
- Cell Viability : It has shown a reduction in viability of various cancer cell lines, indicating its potential as an anticancer agent .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects:
- NF-κB Inhibition : this compound inhibits the activation of NF-κB, a transcription factor involved in inflammatory responses, suggesting applications in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(4-chlorophenyl)prop-2-enamide | Antimicrobial | Lacks fluorine substitution |
| N-(4-bromophenyl)prop-2-enamide | Anticancer | Bromine substitution may alter lipophilicity |
| N-(4-methylphenyl)prop-2-enamide | Moderate antibacterial | Methyl group affects steric hindrance |
The presence of both chloro and fluoro groups in this compound enhances its chemical reactivity and biological interactions compared to other derivatives.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound had a lower MIC against MRSA compared to traditional antibiotics, highlighting its potential as a new antimicrobial agent .
- Cell Line Studies : Another investigation assessed its effects on various cancer cell lines, revealing significant reductions in cell proliferation rates, suggesting its utility in cancer therapy .
- Inflammatory Pathways : Research into its anti-inflammatory properties showed that it effectively inhibited NF-κB activation, positioning it as a candidate for treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
